

# 2-iodo-1,3-diphenylbenzene CAS number and molecular formula

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## Compound of Interest

Compound Name: 2-iodo-1,3-diphenylbenzene

Cat. No.: B1598189

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## An In-depth Technical Guide to 2-Iodo-1,3-diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

## Foreword

Welcome to this comprehensive technical guide on **2-iodo-1,3-diphenylbenzene**. As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a cohesive understanding of this compound, grounded in scientific principles and practical insights. This guide is structured to deliver a deep dive into the synthesis, characterization, and potential applications of **2-iodo-1,3-diphenylbenzene**, empowering your research and development endeavors. We will explore the causality behind synthetic choices and provide self-validating protocols, ensuring the information is both accurate and actionable.

## Section 1: Chemical Identity and Properties

**2-Iodo-1,3-diphenylbenzene**, also known by its systematic IUPAC name and various synonyms, is a polysubstituted aromatic hydrocarbon. Its structure, featuring a central benzene ring substituted with two phenyl groups and an iodine atom, makes it a valuable intermediate in organic synthesis.

Synonyms: 2'-Iodo-(1,1',3',1")terphenyl, 2'-Iodo-m-terphenyl[1]

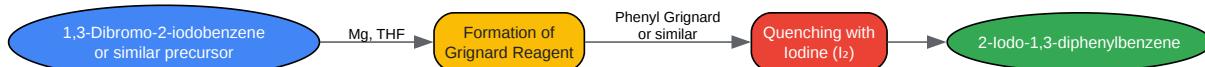
## Key Identifiers and Molecular Formula

| Identifier        | Value   | Source              |
|-------------------|---|---------------------|
| CAS Number        | 82777-09-1  | --INVALID-LINK--[1] |
| Molecular Formula | C <sub>18</sub> H <sub>13</sub> I   | --INVALID-LINK--[1] |
| Molecular Weight  | 356.2 g/mol   | --INVALID-LINK--[1] |
| InChI             | InChI=1S/C18H13I/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H | --INVALID-LINK--[1] |
| SMILES            | C1=CC=C(C=C1)C2=C(C(=C=C2)C3=CC=CC=C3)I   | --INVALID-LINK--[1] |

## Section 2: Synthesis of 2-Iodo-1,3-diphenylbenzene

The synthesis of **2-iodo-1,3-diphenylbenzene** can be approached through several strategic pathways. A common and effective method involves the formation of a Grignard reagent from a dihalo-m-terphenyl precursor, followed by quenching with an iodine source. This approach offers a reliable means of introducing the iodine atom at the desired position.

## Conceptual Synthesis Workflow



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Caption: Conceptual workflow for the synthesis of **2-iodo-1,3-diphenylbenzene**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established organometallic chemistry principles. Researchers should adapt and optimize conditions based on their specific laboratory setup and safety protocols.

Objective: To synthesize **2-iodo-1,3-diphenylbenzene** from 1,3-dibromo-2-iodobenzene.

Materials:

- 1,3-Dibromo-2-iodobenzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Iodine ( $I_2$ )
- Phenylmagnesium bromide (or other suitable aryl Grignard reagent)
- Saturated aqueous ammonium chloride ( $NH_4Cl$ ) solution
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

- Preparation of the Grignard Reagent:
  - In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.
  - Add a small crystal of iodine to activate the magnesium.
  - Slowly add a solution of 1,3-dibromo-2-iodobenzene in anhydrous THF to the magnesium turnings. The reaction is initiated, which is evident by a gentle reflux. Maintain a steady reflux by controlling the rate of addition.
  - After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
- Reaction with Phenyl Grignard:
  - Cool the freshly prepared Grignard reagent in an ice bath.

- Slowly add a solution of phenylmagnesium bromide in THF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.
- Iodination:
  - Cool the reaction mixture back to 0 °C.
  - Slowly add a solution of iodine in anhydrous THF until the characteristic purple color of iodine persists.
- Work-up and Purification:
  - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
  - Extract the aqueous layer with diethyl ether or ethyl acetate.
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to obtain pure **2-iodo-1,3-diphenylbenzene**.

## Section 3: Spectroscopic Characterization

While a comprehensive public database of spectra for **2-iodo-1,3-diphenylbenzene** is not readily available, we can predict the expected spectral features based on its structure and data from similar compounds. Commercial suppliers like Sigma-Aldrich note that they do not collect analytical data for this specific compound as it is supplied for early discovery research.

### **<sup>13</sup>C NMR Spectroscopy**

A reference to the <sup>13</sup>C NMR spectrum of 2'-Iodo-(1,1',3',1")terphenyl is available on PubChem, provided by SpectraBase.[\[1\]](#)

## Section 4: Reactivity and Potential Applications

The C-I bond in **2-iodo-1,3-diphenylbenzene** is the most reactive site for various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.

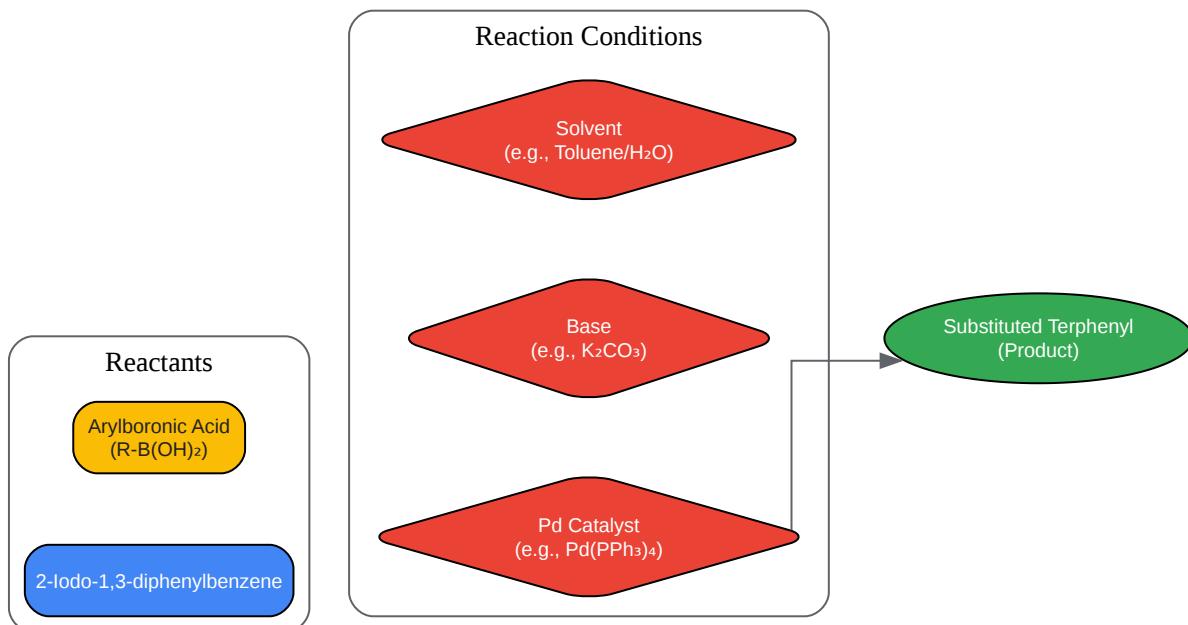
### Cross-Coupling Reactions

**2-Iodo-1,3-diphenylbenzene** is an excellent substrate for palladium-catalyzed cross-coupling reactions such as:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of highly substituted terphenyl derivatives and other complex aromatic systems.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, leading to the formation of conjugated systems with interesting photophysical properties.
- Heck Reaction: Reaction with alkenes to form substituted alkenes.

These reactions are fundamental in the construction of functional organic materials, pharmaceutical intermediates, and complex natural products.

### Workflow for a Typical Suzuki-Miyaura Coupling



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

## Section 5: Safety and Handling

**2-Iodo-1,3-diphenylbenzene** should be handled with care, following standard laboratory safety procedures.

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H319: Causes serious eye irritation.
- H400: Very toxic to aquatic life.
- H410: Very toxic to aquatic life with long lasting effects.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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## References

- 1. 2'-Iodo-(1,1',3',1")terphenyl | C18H13I | CID 4078433 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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